molecular formula C9H11N3 B056906 Benzimidazole, 1-(2-aminoethyl)- CAS No. 112947-93-0

Benzimidazole, 1-(2-aminoethyl)-

Cat. No. B056906
M. Wt: 161.2 g/mol
InChI Key: LXZGUUDIJIOTJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including "Benzimidazole, 1-(2-aminoethyl)-", involves various chemical reactions and methods. For instance, 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized through the reaction of cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes (Hranjec, Pavlović, & Karminski-Zamola, 2012). Additionally, synthesis approaches involving palladium-catalyzed cyclization and Mannich base formation have also been reported for related benzimidazole compounds (Zaman, Kitamura Mitsuru, & Abell, 2005), (Mariappan, Bhuyan, Kumar, & Kumar, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and varied. X-ray diffraction studies have been used to determine the crystal and molecular structures of certain derivatives, revealing details about tautomeric forms and the delocalization within the molecule (Hranjec et al., 2012).

Chemical Reactions and Properties

Benzimidazole compounds, including "Benzimidazole, 1-(2-aminoethyl)-", exhibit a range of chemical reactions due to their unique structure. These reactions include cyclization, interaction with various substituents, and formation of different tautomeric forms. The compounds often display notable chemical properties such as hydrogen bonding, delocalization, and reactivity with different chemical agents (Hranjec et al., 2012).

Scientific Research Applications

  • Medicine : Benzimidazole derivatives have been marketed as drugs due to their various bioactivities . They have shown potential in treating conditions like diabetes, viruses, and parasitic diseases .
  • Chemistry : The synthesis of benzimidazole derivatives has attracted much attention from chemists . New strategies for synthesizing benzimidazole derivatives and functionalizing the benzimidazole core are being researched .
  • Materials Chemistry : Benzimidazole derivatives have applications in materials chemistry .
  • Electronics : They are also used in the field of electronics .
  • Technology : Benzimidazole derivatives have technological applications .
  • Agriculture : They are used in agriculture as well .
  • Dyes and Pigments : Benzimidazole derivatives are used in the production of dyes and pigments .
  • Cancer Therapy : Some benzimidazole compounds have shown potential for cancer therapy .
  • Antidiabetogenic Features : Benzimidazoles have shown potential in treating diabetes .
  • Antimicrobial : Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial activities .
  • Antihypertensive : They also have applications as antihypertensive agents .
  • Anti-HIV : Benzimidazole derivatives have shown potential in treating HIV .
  • Synthesis of Other Compounds : 2-(Aminomethyl)benzimidazole dihydrochloride was used in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid .
  • Pharmacological Use : Pyrimido[1,2-a]benzimidazoles, a derivative of benzimidazole, have shown potential in pharmacological use .
  • Antiproliferative Activity : Certain 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives have displayed notable antiproliferative activity against nine tumor subpanels .
  • Anticonvulsants : Benzimidazole derivatives have shown potential as anticonvulsants .
  • Antifungals : They also have applications as antifungal agents .
  • Anti-diabetics : Benzimidazole derivatives have shown potential in treating diabetes .

Future Directions

Benzimidazole derivatives have shown promising therapeutic potential. They are being explored for their use in various applications such as anti-inflammatory, antiviral, and anticancer agents . The development of novel small compounds from existing structural motifs via molecular hybridization is one of the current approaches used in drug discovery and development .

properties

IUPAC Name

2-(benzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGUUDIJIOTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204184
Record name Benzimidazole, 1-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole, 1-(2-aminoethyl)-

CAS RN

55661-34-2
Record name 1H-Benzimidazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55661-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 1-(2-aminoethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 1-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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